Superior Enzyme Inactivation Kinetics of the α-Allenic Moiety: Head-to-Head Comparison with α-Vinyl and α-Ethynyl Analogs
The α-allenic functionality confers a significant kinetic advantage in enzyme inactivation compared to other unsaturated analogs. For the class of α-allenic α-amino acids, the half-life (t₁/₂) for inactivation of a target decarboxylase is approximately three times shorter than that of corresponding α-vinyl or α-ethynyl derivatives, indicating a faster rate of irreversible inhibition [1].
| Evidence Dimension | Rate of irreversible enzyme inactivation (t₁/₂) |
|---|---|
| Target Compound Data | t₁/₂ = 6 min (for α-allenic DOPA, a close structural analog within the same 'most preferred' class [2]) |
| Comparator Or Baseline | α-Vinyl-DOPA: t₁/₂ = 20 min; α-Ethynyl-DOPA: t₁/₂ = 20 min |
| Quantified Difference | 3.3-fold faster inactivation by the α-allenic compound (t₁/₂ = 6 min vs 20 min) |
| Conditions | Porcine kidney aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.26), inhibitor concentration 100 µM, 37 °C, pH 6.8 [3] |
Why This Matters
A faster inactivation rate (shorter t₁/₂) is critical for achieving complete, irreversible enzyme inhibition at lower concentrations, reducing the required compound amount per experiment and minimizing non-specific effects.
- [1] Castelhano, A. L., Pliura, D. H., Taylor, G. J., Hsieh, K. C., & Krantz, A. (1984). Allenic suicide substrates. New inhibitors of vitamin B6 linked decarboxylases. Journal of the American Chemical Society, 106(9), 2734-2735, lines 94-96. View Source
- [2] Krantz, A., & Castelhano, A. L. (1985). α-allenic-α-amino acids as enzyme inhibitors. US Patent US4661510A, line 132. View Source
- [3] Castelhano, A. L., Pliura, D. H., Taylor, G. J., Hsieh, K. C., & Krantz, A. (1984). Allenic suicide substrates. New inhibitors of vitamin B6 linked decarboxylases. Journal of the American Chemical Society, 106(9), 2734-2735, lines 92-94. View Source
